Dihydroxy Diketo Atorvastatin Impurity

Beschreibung

Eigenschaften

IUPAC Name |

2-[2-(4-fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FNO5/c1-17(2)22(29)26(33,24(31)28-21-11-7-4-8-12-21)25(32,19-9-5-3-6-10-19)23(30)18-13-15-20(27)16-14-18/h3-17,32-33H,1-2H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFWPOXFDYWKMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(C(=O)NC1=CC=CC=C1)(C(C2=CC=CC=C2)(C(=O)C3=CC=C(C=C3)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60648381 | |

| Record name | 2-[2-(4-Fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1046118-44-8 | |

| Record name | 2-[2-(4-Fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60648381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Dihydroxy Diketo Atorvastatin Impurity: Structure, Formation, and Analytical Control

Introduction

Atorvastatin, a cornerstone in the management of hypercholesterolemia, is one of the most widely prescribed medications globally for reducing cardiovascular risk.[1] The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Impurities, which can arise during synthesis or through degradation, may possess their own pharmacological or toxicological properties that could compromise the final drug product's quality.[1] Therefore, rigorous identification, quantification, and control of these impurities are mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2]

Among the potential degradants of Atorvastatin, the Dihydroxy Diketo Atorvastatin Impurity (CAS 1046118-44-8) is of significant interest. As a polar oxidative degradant, its presence can be an indicator of instability in the drug substance or product.[3] This technical guide provides a comprehensive overview of this specific impurity, detailing its chemical structure, physicochemical properties, likely formation pathways, and the robust analytical methodologies required for its control. This document is intended for researchers, analytical scientists, and drug development professionals engaged in the quality control and lifecycle management of Atorvastatin.

Chemical Identity and Physicochemical Properties

A complete understanding of an impurity begins with its fundamental chemical identity. The Dihydroxy Diketo Atorvastatin Impurity is structurally distinct from the parent Atorvastatin molecule, featuring key oxidative modifications.

IUPAC Name: 2-[2-(4-fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide[3][4] CAS Number: 1046118-44-8[3][4][5] Molecular Formula: C₂₆H₂₄FNO₅[3][4][5]

The structure is characterized by the presence of two hydroxyl groups and a diketo motif, which significantly increases its polarity compared to the parent drug.[3] This change in polarity is a critical factor influencing its chromatographic behavior and necessitates carefully optimized analytical methods to achieve separation from Atorvastatin and other related substances.[3]

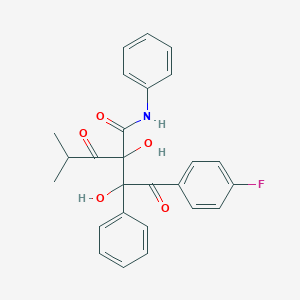

Chemical Structure

Caption: Chemical Structure of Dihydroxy Diketo Atorvastatin Impurity.

Physicochemical Data Summary

The inherent properties of a molecule dictate its behavior in analytical systems. The data below, sourced from computational models, provides a quantitative basis for developing appropriate analytical strategies.

| Property | Value | Source |

| Molecular Weight | 449.5 g/mol | PubChem[4] |

| XLogP3 | 4.2 | PubChem[4] |

| Hydrogen Bond Donors | 3 | PubChem[4] |

| Hydrogen Bond Acceptors | 5 | PubChem[4] |

| Polar Surface Area | 104 Ų | PubChem[4] |

| CAS Number | 1046118-44-8 | PubChem[4] |

Formation Pathways and Mechanistic Insights

The Dihydroxy Diketo Atorvastatin Impurity is not typically associated with the primary synthesis route of Atorvastatin but is rather a product of its degradation.[3] Its formation is a critical indicator of the drug's stability profile. Forced degradation studies, which expose the API to stress conditions more severe than accelerated stability testing, are instrumental in identifying such potential degradants.[6]

The key pathways leading to this impurity are:

-

Oxidative Degradation: This is considered the primary formation route.[3] Exposure of Atorvastatin to oxidative conditions, such as treatment with hydrogen peroxide or prolonged exposure to atmospheric oxygen, can lead to the oxidation of the dihydroxy side chain.[7]

-

Thermal Degradation: High-temperature stress can also induce degradation. Studies involving heating Atorvastatin to temperatures as high as 180-200°C have been shown to generate a complex mixture of degradation products, providing a plausible environment for the formation of this impurity.[8]

-

Hydrolytic Degradation: Atorvastatin is known to degrade under both acidic and basic conditions.[6][9] While specific hydrolytic pathways leading to the Dihydroxy Diketo impurity are less defined, hydrolysis can create intermediates that are subsequently susceptible to oxidation.

The causality behind these pathways lies in the chemical susceptibility of the β,δ-dihydroxy heptanoic acid side chain of Atorvastatin. This moiety is prone to oxidation, which can lead to the formation of ketone functionalities, ultimately resulting in the Dihydroxy Diketo structure.

Caption: Formation Pathway of the Dihydroxy Diketo Impurity from Atorvastatin.

Analytical Methodologies for Detection and Quantification

A robust, validated, stability-indicating analytical method is essential for monitoring and controlling impurities. The goal is to develop a method that can separate the impurity from the main API peak and other related substances, allowing for accurate quantification.

Core Technique: Stability-Indicating High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the gold standard for routine quality control of Atorvastatin and its impurities.[10][11] A stability-indicating method is one that can resolve the API from its degradation products. The increased polarity of the Dihydroxy Diketo impurity is the key to its chromatographic separation from the less polar Atorvastatin parent drug on a reversed-phase column.[3]

Step-by-Step HPLC Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.

-

Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is the workhorse for this separation, as its nonpolar stationary phase provides effective retention and resolution of compounds with varying polarities.[10][12]

-

Mobile Phase Preparation: A gradient elution is typically required to resolve all impurities effectively.

-

Mobile Phase A: A buffered aqueous solution (e.g., 0.05 M ammonium acetate adjusted to pH 4.0 with acetic acid).[12] The buffer is critical for maintaining a consistent pH, which ensures reproducible retention times for ionizable compounds.

-

Mobile Phase B: Acetonitrile.

-

-

Gradient Program: A typical gradient might start with a higher percentage of Mobile Phase A, gradually increasing the proportion of Acetonitrile (Mobile Phase B) to elute the more nonpolar compounds. This ensures that polar impurities like the Dihydroxy Diketo impurity elute early, well-resolved from the main Atorvastatin peak.

-

System Parameters:

-

Flow Rate: 1.0 mL/min.[13]

-

Column Temperature: 30 °C. Maintaining a constant temperature is crucial for stable retention times.[1]

-

Detection Wavelength: 244-248 nm. This range offers good sensitivity for both Atorvastatin and its related impurities, which share similar chromophores.[12][14]

-

Injection Volume: 20 µL.

-

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent, often a mixture of the mobile phases (e.g., Acetonitrile/Water 50:50 v/v), to ensure compatibility with the starting mobile phase conditions.

Confirmatory Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)

While HPLC-UV is excellent for quantification, it relies on retention time for identification, which is not definitive. LC-MS provides an orthogonal detection method that confirms the identity of an impurity by providing its mass-to-charge ratio (m/z).[3][12] For the Dihydroxy Diketo Atorvastatin Impurity (C₂₆H₂₄FNO₅), the expected m/z for the protonated molecule [M+H]⁺ would be approximately 450.17, confirming its elemental composition with high accuracy.[4]

Caption: General Analytical Workflow for Impurity Profiling.

Regulatory Context and Control Strategy

Regulatory guidelines, such as ICH Q3A/B, establish thresholds for reporting, identifying, and qualifying impurities. For a high-dosage drug like Atorvastatin, the identification threshold for an unknown impurity is typically 0.10% and the qualification threshold is 0.15%.[1] While the Dihydroxy Diketo Atorvastatin Impurity is not always listed as a specified impurity in major pharmacopeias like the British Pharmacopoeia or United States Pharmacopeia, it would fall under the category of "unspecified impurities" and must be controlled within these limits.[1][14][15]

A robust control strategy involves:

-

Process Optimization: Understanding the formation pathways allows for the optimization of manufacturing and storage conditions (e.g., controlling temperature, protecting from light and oxygen) to minimize the formation of this impurity.

-

Validated Analytics: Employing a validated, stability-indicating analytical method, as described above, to routinely monitor the impurity levels in both the drug substance and the finished product throughout its shelf life.

-

Specification Setting: Establishing an appropriate acceptance criterion for this impurity in the product specification, ensuring it does not exceed the ICH qualification threshold.

Conclusion

The Dihydroxy Diketo Atorvastatin Impurity is a critical degradation product whose monitoring is essential for ensuring the quality, stability, and safety of Atorvastatin formulations. Its polar nature, a direct result of its oxidative formation, governs the analytical strategy required for its detection. A comprehensive approach combining a well-developed, stability-indicating HPLC-UV method for routine quantification with LC-MS for definitive identification provides a robust system for its control. By understanding its chemical properties, formation mechanisms, and the appropriate analytical techniques, drug developers and manufacturers can effectively manage this impurity, ensuring their products consistently meet the highest standards of quality and regulatory compliance.

References

-

Title: Dihydroxy Diketo Atorvastatin Impurity | C26H24FNO5 | CID 24999339 Source: PubChem URL: [Link]

-

Title: Thermal Degradation Study in the Process Development of Atorvastatin Calcium Source: Asian Journal of Chemistry URL: [Link]

-

Title: Degradation of atorvastatin: (1R,2S,4S,5S)-4-(4-fluorophenyl)-2-hydroperoxy-4-hydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide Source: PubMed Central (PMC) URL: [Link]

-

Title: Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Dihydroxy Diketo Atorvastatin Impurity | CAS 1046118-44-8 Source: Veeprho URL: [Link]

-

Title: Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification Source: Waters Corporation URL: [Link]

-

Title: Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Forced degradation study of statins: a review Source: SciSpace by Typeset URL: [Link]

-

Title: Atorvastatin and it's Impurities: An Overview Source: Veeprho URL: [Link]

-

Title: VALIDATION OF HPLC METHOD FOR DETERMINATION OF ATORVASTATIN IN TABLETS AND IDENTIFY DIKETONE IMPURITY BY LC-MASS Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

-

Title: Chemical Name: Dihydroxy Diketo Atorvastatin Impurity Source: ResearchGate URL: [Link]

-

Title: Synthesis of Some Impurities and/or Degradation Products of Atorvastatin Source: ResearchGate URL: [Link]

-

Title: Atorvastatin Tablets – BP 2023 Source: British Pharmacopoeia URL: [Link]

-

Title: Atorvastatin Calcium Tablets - Notice of Intent to Revise Source: USP-NF URL: [Link]

-

Title: Analytical Techniques for Atorvastatin: Advances in Chromatography, Spectroscopy, and Hyphenated Methods Source: International Journal of Pharmaceutical Sciences URL: [Link]

- Title: Preparation process useful in synthesis of atorvastatin Source: Google Patents URL

-

Title: Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe Source: ResearchGate URL: [Link]

-

Title: Various analytical methods for analysis of atorvastatin: A review Source: ResearchGate URL: [Link]

Sources

- 1. waters.com [waters.com]

- 2. veeprho.com [veeprho.com]

- 3. veeprho.com [veeprho.com]

- 4. Dihydroxy Diketo Atorvastatin Impurity | C26H24FNO5 | CID 24999339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Degradation of atorvastatin: (1R,2S,4S,5S)-4-(4-fluorophenyl)-2-hydroperoxy-4-hydroxy-2-isopropyl-N,5-diphenyl-3,6-dioxabicyclo[3.1.0]hexane-1-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. asianpubs.org [asianpubs.org]

- 9. Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. jddtonline.info [jddtonline.info]

- 12. sphinxsai.com [sphinxsai.com]

- 13. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmacopoeia.com [pharmacopoeia.com]

- 15. uspnf.com [uspnf.com]

An In-depth Technical Guide to the Synthesis and Characterization of Dihydroxy Diketo Atorvastatin Impurity

Introduction: The Critical Role of Impurity Profiling in Statin Therapy

Atorvastatin, a leading synthetic HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular events.[1][2] The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. During synthesis, storage, or administration, various related substances and degradation products can emerge.[1][3] Regulatory bodies, such as those adhering to ICH guidelines, mandate the identification, quantification, and toxicological assessment of impurities exceeding specific thresholds.

The Dihydroxy Diketo Atorvastatin Impurity (CAS 1046118-44-8) is a notable process-related impurity and potential degradant that warrants thorough investigation.[4][5] Its structure, featuring two additional hydroxyl groups and a diketo moiety, suggests its origin from oxidative or hydrolytic degradation pathways.[5] This guide provides a comprehensive overview of the synthesis and detailed characterization of this specific impurity, offering a vital resource for researchers, quality control analysts, and process chemists in the pharmaceutical industry.

Synthesis of Dihydroxy Diketo Atorvastatin Impurity

The synthesis of this impurity is crucial for its use as a reference standard in analytical method development and validation. A common approach to generating such degradation products is through forced degradation studies, which intentionally subject the API to stress conditions like oxidation.[3][6][7][8]

Synthetic Strategy: Oxidative Degradation

The formation of the Dihydroxy Diketo impurity is attributed to the oxidation of the pyrrole ring in the Atorvastatin molecule.[9] A plausible mechanism involves the formation of an endoperoxide intermediate across the pyrrole ring, followed by rearrangement.[6][9] This can be achieved by exposing Atorvastatin to a potent oxidizing agent under controlled conditions.

Detailed Experimental Protocol: Synthesis via Controlled Oxidation

-

Objective: To synthesize the Dihydroxy Diketo Atorvastatin Impurity by subjecting Atorvastatin calcium to oxidative stress.

-

Materials:

-

Atorvastatin Calcium (API)

-

Hydrogen Peroxide (H₂O₂) 30% solution

-

Acetonitrile (HPLC grade)

-

Water (Milli-Q or equivalent)

-

Ammonium acetate

-

Formic acid

-

Preparative HPLC system

-

Rotary evaporator

-

Lyophilizer

-

-

Procedure:

-

Reaction Setup: Dissolve 1 gram of Atorvastatin calcium in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL in a round-bottom flask.

-

Stress Application: To the solution, add 10 mL of 3% hydrogen peroxide. Stir the reaction mixture at room temperature (25 ± 2°C) for 24 hours.[7] Monitor the reaction progress by taking aliquots at regular intervals (e.g., every 4 hours) and analyzing them via HPLC-UV to observe the formation of the target impurity peak and the consumption of the Atorvastatin peak.

-

Quenching: Once the desired level of degradation is achieved (typically a significant peak corresponding to the impurity is observed), quench the reaction by adding a small amount of sodium bisulfite solution to neutralize the excess hydrogen peroxide.

-

Isolation: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the acetonitrile. The resulting aqueous solution is then subjected to preparative HPLC for isolation of the Dihydroxy Diketo impurity.

-

Purification: A C18 preparative column is typically used with a gradient elution system. A suitable mobile phase would consist of a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent like acetonitrile.[10][11] Fractions corresponding to the target impurity peak are collected.

-

Final Processing: The collected fractions are pooled, and the solvent is removed under reduced pressure. The final product is often obtained as a solid after lyophilization.

-

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of Dihydroxy Diketo Atorvastatin Impurity.

Characterization of Dihydroxy Diketo Atorvastatin Impurity

Once synthesized and isolated, the structure of the impurity must be unequivocally confirmed using a suite of orthogonal analytical techniques. This ensures the identity and purity of the reference standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for purity assessment and quantification of pharmaceutical impurities.[10] A stability-indicating HPLC method should be developed to resolve the Dihydroxy Diketo impurity from Atorvastatin and other known related substances.[7]

-

Protocol:

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is commonly employed.[10]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate, pH adjusted with formic acid) and acetonitrile is typical.[8][10]

-

Flow Rate: 1.0 mL/min.[10]

-

Column Temperature: 30-40 °C.[10]

-

The Dihydroxy Diketo impurity, being more polar due to the additional hydroxyl groups, is expected to have a shorter retention time than the parent Atorvastatin molecule under reversed-phase conditions.

Mass Spectrometry (MS)

LC-MS is a powerful tool for confirming the molecular weight of impurities.[12][13] Electrospray ionization (ESI) is a common technique used for this purpose.[10]

-

Expected Results: The molecular formula for the Dihydroxy Diketo Atorvastatin Impurity is reported as C₂₆H₂₄FNO₅, with a molecular weight of 449.47 g/mol .[4] In positive ion mode ESI-MS, the expected protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 450.17. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.[9] Further fragmentation using MS/MS can provide structural information by analyzing the daughter ions.[6][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for structural elucidation. Both ¹H and ¹³C NMR are essential for mapping the complete chemical structure.

-

Expected Spectral Features:

-

¹H NMR: Compared to Atorvastatin, the spectrum of the Dihydroxy Diketo impurity would lack the characteristic signals for the pyrrole ring protons. New signals corresponding to protons adjacent to the newly formed hydroxyl and keto groups would appear. The aromatic signals corresponding to the fluorophenyl, phenyl, and phenylcarbamoyl groups would remain largely intact, although some chemical shift changes are expected.

-

¹³C NMR: The most significant changes would be observed in the carbon signals of the original pyrrole ring, which would be replaced by signals corresponding to the carbons of the diketo and hydroxyl-bearing centers.[6] These would likely appear at a much higher ppm (downfield) for the keto carbons and in the 60-80 ppm range for the carbons bearing hydroxyl groups.

-

Summary of Characterization Data

| Technique | Parameter | Expected Result | Reference |

| HPLC | Retention Time | Shorter than Atorvastatin in RP-HPLC | [5] |

| MS | Molecular Formula | C₂₆H₂₄FNO₅ | [4] |

| Molecular Weight | 449.47 g/mol | [4] | |

| [M+H]⁺ (m/z) | ~450.17 | N/A | |

| ¹H NMR | Key Feature | Absence of pyrrole protons, presence of new aliphatic signals | [6] |

| ¹³C NMR | Key Feature | Absence of pyrrole carbons, presence of diketo and hydroxyl-bearing carbon signals | [6] |

Analytical Characterization Workflow

Caption: Workflow for the analytical characterization of the isolated impurity.

Conclusion

The successful synthesis and rigorous characterization of the Dihydroxy Diketo Atorvastatin Impurity are paramount for maintaining the quality and safety of Atorvastatin drug products. The methodologies outlined in this guide, from controlled oxidative synthesis to detailed spectroscopic analysis, provide a robust framework for obtaining a well-characterized reference standard. This standard is indispensable for the development and validation of stability-indicating analytical methods, ensuring that Atorvastatin formulations meet the stringent purity requirements of global regulatory agencies.

References

-

Desai, R., et al. (2019). Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. International Journal of Pharmaceutical Sciences and Drug Research, 11(5), 187-193. [Link]

-

de Oliveira, M. A. L., et al. (2021). Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC. Molecules, 26(11), 3332. [Link]

-

Jain, D., et al. (2012). Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. Journal of Liquid Chromatography & Related Technologies, 35(12), 1699-1713. [Link]

-

Singh, S., et al. (2013). Forced degradation studies to assess the stability of drugs and products. TrAC Trends in Analytical Chemistry, 49, 71-88. [Link]

-

Patel, D. B., et al. (2024). Identification and Characterization of Interaction Product Impurities and Degradation Products of Atorvastatin Hot Melt Extrusion Formulation Using LC-HRMS/MS and ATR-IR. Archiv der Pharmazie. [Link]

-

Hadzieva Gigovska, M., et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Macedonian Journal of Chemistry and Chemical Engineering, 37(2), 209-221. [Link]

-

Novakova, L., et al. (2008). Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. Journal of Liquid Chromatography & Related Technologies, 31(4), 513-533. [Link]

-

Gigovska, M. H., et al. (2018). Optimization of a forced degradation study of atorvastatin employing an experimental design approach. Semantic Scholar. [Link]

-

Novakova, L., et al. (2008). Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. ResearchGate. [Link]

-

Shimadzu. (n.d.). Analysis of Impurities in Atorvastatin Using Single Quadrupole Mass Spectrometer. Shimadzu Application News. [Link]

-

Krauß, J., et al. (2019). Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. Beilstein Journal of Organic Chemistry, 15, 2085-2091. [Link]

-

Kracun, M., et al. (2009). Isolation and structure determination of oxidative degradation products of atorvastatin. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 729-736. [Link]

-

Stach, J., et al. (2008). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. Collection of Czechoslovak Chemical Communications, 73(2), 229-246. [Link]

-

Waters Corporation. (n.d.). Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification. Waters Application Note. [Link]

-

Reddy, G. P., et al. (2003). Thermal Degradation Study in the Process Development of Atorvastatin Calcium. Synthetic Communications, 33(21), 3803-3810. [Link]

-

Shinde, V. (2022). Atorvastatin and it's Impurities: An Overview. Veeprho. [Link]

-

SynZeal. (n.d.). Atorvastatin Diketo Amide Impurity. SynZeal. [Link]

-

Pharmaffiliates. (n.d.). Atorvastatin and its Impurities. Pharmaffiliates. [Link]

-

SynZeal. (n.d.). Atorvastatin EP Impurity D (D1). SynZeal. [Link]

-

Reddy, M. P., et al. (2018). POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION INCLUDING C13DEPT. World Journal of Pharmacy and Pharmaceutical Sciences, 7(6), 1146-1158. [Link]

-

GLP Pharma Standards. (n.d.). Atorvastatin Diketo Amide Desfluoro Impurity. GLP Pharma Standards. [Link]

-

New Drug Approvals. (2013). ATORVASTATIN SYNTHESIS. New Drug Approvals. [Link]

-

Veeprho. (n.d.). Dihydroxy Diketo Atorvastatin Impurity. Veeprho. [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. scispace.com [scispace.com]

- 4. Dihydroxy Diketo Atorvastatin Impurity - Opulent Pharma [opulentpharma.com]

- 5. veeprho.com [veeprho.com]

- 6. ijpsdronline.com [ijpsdronline.com]

- 7. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of a forced degradation study of atorvastatin employing an experimental design approach | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

- 9. Isolation and structure determination of oxidative degradation products of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Identification and Characterization of Interaction Product Impurities and Degradation Products of Atorvastatin Hot Melt Extrusion Formulation Using LC-HRMS/MS and ATR-IR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. lcms.cz [lcms.cz]

An In-depth Technical Guide to the Formation Pathways of Dihydroxy Diketo Atorvastatin Impurity

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the formation pathways of the Dihydroxy Diketo Atorvastatin Impurity (CAS 1046118-44-8), a critical process-related impurity and degradation product encountered during the synthesis and stability testing of Atorvastatin.[1][2] A thorough understanding of its formation is paramount for the development of robust manufacturing processes and ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document delves into the mechanistic details of its formation, outlines analytical methodologies for its detection and characterization, and proposes effective control strategies to mitigate its presence in Atorvastatin drug substance.

Introduction: The Significance of Impurity Profiling in Atorvastatin Synthesis

Atorvastatin, a leading synthetic lipid-lowering agent, is a cornerstone in the prevention and treatment of cardiovascular diseases.[3][4] The complexity of its multi-step synthesis, however, presents challenges in controlling the impurity profile of the final drug substance.[4] Regulatory bodies worldwide mandate stringent control over impurities in pharmaceutical products, as they can potentially impact the safety and efficacy of the drug.[4] The Dihydroxy Diketo Atorvastatin Impurity, a polar oxidative degradant, is of particular concern due to its potential to compromise the purity and stability of Atorvastatin.[1][2] Its presence is indicative of oxidative and hydrolytic degradation pathways that can occur during synthesis or upon storage.[1][2]

This guide will provide an in-depth analysis of the chemical transformations leading to this impurity, offering valuable insights for process chemists, analytical scientists, and formulation experts involved in the development and manufacturing of Atorvastatin.

Unraveling the Formation Pathways: A Mechanistic Perspective

The Dihydroxy Diketo Atorvastatin Impurity, chemically known as 2-[2-(4-fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide, is characterized by the presence of two hydroxyl groups and a diketo motif in the side chain of the Atorvastatin molecule.[5] Its formation is primarily attributed to oxidative and hydrolytic stress conditions encountered during the synthesis and storage of Atorvastatin.[1][2]

The Role of Oxidative Stress

Forced degradation studies have demonstrated that Atorvastatin is susceptible to oxidative stress, leading to the formation of various degradation products.[6][7][8] The dihydroxyheptanoate side chain of Atorvastatin is a primary target for oxidation. The presence of atmospheric oxygen, residual oxidizing agents from previous synthetic steps, or exposure to light can initiate oxidative degradation.[9][10]

A plausible mechanistic pathway for the formation of the Dihydroxy Diketo impurity via oxidation is proposed below:

-

Step 1: Initial Oxidation of the Secondary Alcohols. The two secondary alcohol groups on the dihydroxyheptanoate side chain of Atorvastatin are susceptible to oxidation. This oxidation can be initiated by various oxidizing species, such as peroxides or radical species generated under oxidative stress conditions. The oxidation of a secondary alcohol typically yields a ketone.

-

Step 2: Formation of a Diketone Intermediate. The sequential or simultaneous oxidation of both secondary alcohol groups on the side chain would lead to the formation of a diketone intermediate.

-

Step 3: Tautomerization and Rearrangement. The resulting β-diketone system can exist in equilibrium with its enol tautomer. Under certain conditions, this intermediate could undergo further reactions or rearrangements, but the core diketone structure is the key feature of the impurity.

The Influence of Hydrolytic Conditions

While primarily an oxidative degradant, hydrolytic pathways can also contribute to the formation of the Dihydroxy Diketo impurity, potentially by facilitating the oxidation process or by causing side reactions of intermediates.[1][2] Atorvastatin has been shown to degrade under both acidic and basic conditions.[10]

The interplay between oxidation and hydrolysis can be complex. For instance, acidic or basic conditions might catalyze the oxidation of the diol side chain. Conversely, oxidative processes might generate acidic byproducts that could, in turn, promote hydrolysis.

Analytical Characterization: Detecting and Identifying the Impurity

The detection and quantification of the Dihydroxy Diketo Atorvastatin Impurity are critical for ensuring the quality of the drug substance.[1] Due to its increased polarity compared to the parent drug, chromatographic techniques are well-suited for its separation and analysis.[1]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the most common method for the analysis of Atorvastatin and its impurities.[3][11][12][13] A well-developed HPLC method should be capable of separating the Dihydroxy Diketo impurity from Atorvastatin and other related substances.

Table 1: Typical HPLC Parameters for Atorvastatin Impurity Profiling

| Parameter | Typical Conditions |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Aqueous buffer (e.g., ammonium acetate or phosphate buffer) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 244 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the definitive identification and structural elucidation of impurities.[3][7] The mass spectrometer provides molecular weight information and fragmentation patterns that can confirm the identity of the Dihydroxy Diketo impurity.

Control Strategies: Minimizing Impurity Formation

Effective control of the Dihydroxy Diketo Atorvastatin Impurity requires a multi-faceted approach that encompasses the entire manufacturing process, from raw material control to final product packaging.

Process Parameter Optimization

-

Inert Atmosphere: Conducting the synthesis, particularly the final steps and purification, under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce the exposure to oxygen and minimize oxidative degradation.[9]

-

Temperature Control: Elevated temperatures can accelerate both oxidative and hydrolytic degradation. Maintaining strict temperature control throughout the process is crucial.

-

pH Control: Careful control of pH during reactions and work-up procedures can prevent the catalysis of degradation reactions.

-

Exclusion of Light: Protecting the reaction mixture and isolated intermediates from light can prevent photo-oxidative degradation.

Raw Material and Reagent Quality

The quality of starting materials and reagents is paramount. Raw materials should be tested for the presence of any residual oxidizing agents or metallic impurities that could catalyze oxidation reactions.

Purification Techniques

Crystallization is a key step in the purification of Atorvastatin and can be effective in removing the more polar Dihydroxy Diketo impurity. The choice of solvent system and crystallization conditions should be carefully optimized to maximize the removal of this and other impurities.

Packaging and Storage

The final API should be packaged in well-sealed containers that protect it from light and atmospheric oxygen. Storage under controlled temperature and humidity conditions is also essential to ensure long-term stability.

Conclusion

The Dihydroxy Diketo Atorvastatin Impurity is a critical quality attribute that must be carefully controlled during the synthesis and storage of Atorvastatin. Its formation through oxidative and hydrolytic pathways highlights the sensitivity of the Atorvastatin molecule to certain process conditions. By understanding the mechanistic details of its formation and implementing robust analytical methods and control strategies, pharmaceutical manufacturers can ensure the production of high-quality Atorvastatin that meets the stringent requirements for safety and efficacy. This in-depth guide provides the foundational knowledge for researchers, scientists, and drug development professionals to effectively manage this impurity and contribute to the development of safer and more effective medicines.

References

-

Dihydroxy Diketo Atorvastatin Impurity | CAS 1046118-44-8 - Veeprho.

-

Atorvastatin Diamino Impurity - CAS - 1116118-82-1 | Axios Research.

-

Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. (2019). International Journal of Pharmaceutical Sciences and Drug Research, 11(5), 187-193.

-

Atorvastatin and it's Impurities: An Overview - Veeprho. (2022).

-

US20070208071A1 - Oxidative Degradation Products of Atorvastatin Calcium - Google Patents.

-

Atorvastatin Induces Bioenergetic Impairment and Oxidative Stress Through Reverse Electron Transport - MDPI.

-

Degradation Kinetics of Atorvastatin under Stress Conditions and Chemical Analysis by HPLC - MDPI.

-

Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - ResearchGate.

-

LC/MS/MS High Sensitivity Bioanalytical Method: Atorvastatin Calcium in Human Plasma.

-

Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - NIH.

-

Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - NIH.

-

Concepts in development of fast, simple, stability indicating HPLC method for analysis of atorvastatin related compounds in tablets - MedCrave online.

-

An HPLC method for the determination of atorvastatin and its impurities in bulk drug and tablets | Request PDF - ResearchGate.

-

Impurity Profiling of Atorvastatin Ethyl Ester: A Comparative Guide to Different Synthesis Routes - Benchchem.

-

A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed.

-

Synthesis of Some Impurities and/or Degradation Products of Atorvastatin - ResearchGate.

-

CAS No : 1046118-44-8 | Product Name : Dihydroxy Diketo Atorvastatin Impurity.

-

POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION INCLUDING C.

-

Dihydroxy Diketo Atorvastatin Impurity | C26H24FNO5 | CID 24999339 - PubChem.

-

Isolation and Structure Determination of Oxidative Degradation Products of Atorvastatin | Request PDF - ResearchGate.

-

Dihydroxy Diketo Atorvastatin IMpurity | 1046118-44-8 - ChemicalBook.

-

Atorvastatin (Lipitor) by MCR | ACS Medicinal Chemistry Letters - ACS Publications.

-

Atorvastatin EP Impurities and Related Compounds - SynThink Research Chemicals.

Sources

- 1. veeprho.com [veeprho.com]

- 2. Atorvastatin Diamino Impurity - CAS - 1116118-82-1 | Axios Research [axios-research.com]

- 3. ijpsdronline.com [ijpsdronline.com]

- 4. veeprho.com [veeprho.com]

- 5. Dihydroxy Diketo Atorvastatin Impurity | C26H24FNO5 | CID 24999339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20070208071A1 - Oxidative Degradation Products of Atorvastatin Calcium - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Dihydroxy Diketo Atorvastatin Impurity

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Dihydroxy Diketo Atorvastatin Impurity, a significant degradation product of the widely prescribed drug, Atorvastatin. This document is intended to serve as a critical resource for professionals in pharmaceutical research and development, quality control, and regulatory affairs.

Introduction: The Significance of a Key Atorvastatin Degradant

Atorvastatin, a leading synthetic statin, is pivotal in managing hypercholesterolemia and preventing cardiovascular events by inhibiting HMG-CoA reductase.[1] The stability and purity of the active pharmaceutical ingredient (API) are paramount to its safety and efficacy. Dihydroxy Diketo Atorvastatin Impurity (CAS No. 1046118-44-8) is a notable polar oxidative degradant that emerges during the manufacturing process and stability testing of Atorvastatin.[2][3] Its presence, stemming from oxidative or hydrolytic pathways, can impact the quality and shelf-life of the final drug product.[2] A thorough understanding of its physicochemical properties is therefore essential for the development of robust analytical methods for its detection and control, ensuring compliance with stringent regulatory standards.[4][5][6]

Physicochemical Properties

A detailed understanding of the physical and chemical characteristics of Dihydroxy Diketo Atorvastatin Impurity is fundamental for its isolation, characterization, and quantification.

Chemical Structure and Identification

-

IUPAC Name: 2-[2-(4-fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide[2][7]

The structure, featuring two hydroxyl groups and a diketo moiety, contributes to its increased polarity compared to the parent drug, Atorvastatin.[2] This polarity influences its solubility and chromatographic behavior.[2]

Quantitative Physicochemical Data

Precise experimental data for several key physical properties remain limited in publicly available literature. The following table summarizes the available computed and predicted data.

| Property | Value | Source and Remarks |

| Melting Point | Data not available | Experimental value not found in the searched literature. |

| Boiling Point | 716.6 ± 60.0 °C | Predicted value.[11] |

| pKa | 9.66 ± 0.29 | Predicted value.[11] |

| LogP | 4.2 | Computed by XLogP3.[7] |

Note: The absence of experimental data highlights a knowledge gap and underscores the importance of further empirical studies for a complete impurity profile.

Solubility Profile

Spectral Characterization

Spectroscopic analysis is crucial for the unequivocal identification and structural elucidation of pharmaceutical impurities.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a primary technique for detecting and identifying this impurity.[2][12]

-

Expected Molecular Ion: [M+H]⁺ at m/z 450.1715

The fragmentation pattern in tandem mass spectrometry (MS/MS) would provide further structural information, aiding in its differentiation from other related impurities.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR spectra for Dihydroxy Diketo Atorvastatin Impurity (CAS 1046118-44-8) are not detailed in the available literature, NMR spectroscopy is an indispensable tool for the structural confirmation of atorvastatin-related compounds.[13][14] A detailed analysis of the chemical shifts, coupling constants, and 2D NMR correlations (such as COSY, HSQC, and HMBC) would be required for a complete assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.[1][4][11][15]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of Dihydroxy Diketo Atorvastatin Impurity would be expected to show characteristic absorption bands for:

-

O-H stretching: (hydroxyl groups)

-

N-H stretching: (amide group)

-

C=O stretching: (ketone and amide carbonyls)

-

Aromatic C-H and C=C stretching

-

C-F stretching: (fluorophenyl group)

Specific experimental IR data for this impurity is not currently available in the cited literature.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is commonly used for the detection of Atorvastatin and its impurities in HPLC analysis.[2][16] Atorvastatin in ethanol exhibits an absorption maximum around 244 nm.[16] The Dihydroxy Diketo Atorvastatin Impurity, containing similar chromophores, is expected to have a comparable UV absorption profile, allowing for its detection using a photodiode array (PDA) detector in an HPLC system.[17]

Formation and Control

Synthesis and Degradation Pathways

Dihydroxy Diketo Atorvastatin Impurity is primarily formed through the oxidative degradation of Atorvastatin.[2] The pyrrole ring of Atorvastatin is susceptible to oxidation, which can lead to the formation of this and other related impurities.[14] Understanding the precise reaction mechanisms and the conditions that promote this degradation is critical for developing control strategies during drug manufacturing and storage.

Caption: Formation pathways of Dihydroxy Diketo Atorvastatin Impurity.

Analytical Methodologies

The detection and quantification of Dihydroxy Diketo Atorvastatin Impurity require robust and validated analytical methods.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC coupled with UV detection is the most common method for the analysis of Atorvastatin and its impurities.[2][12] Due to the polar nature of the Dihydroxy Diketo Atorvastatin Impurity, careful method development is necessary to achieve adequate separation from the parent drug and other related substances.[2]

A typical experimental protocol for HPLC analysis would involve:

-

Column: A C18 or other suitable reverse-phase column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile).[12]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where both Atorvastatin and the impurity have significant absorbance (e.g., 244 nm).[16]

-

Quantification: Based on the peak area relative to a reference standard of the impurity.

Caption: A generalized workflow for the HPLC analysis of impurities.

Toxicological Significance and Regulatory Context

The presence of impurities in pharmaceuticals is a critical safety concern. The International Council for Harmonisation (ICH) provides guidelines (Q3A/B) for the reporting, identification, and qualification of impurities in new drug substances and products.[5][6][18][19] The thresholds for these actions are based on the maximum daily dose of the drug. Given that this impurity is a degradation product, its toxicological profile should be evaluated. In silico toxicology prediction tools can provide initial insights into the potential toxicity of impurities.[20][21][22] However, further in vitro and in vivo studies may be required to fully assess its safety profile, especially if it is present at levels exceeding the qualification threshold.[18]

Conclusion

The Dihydroxy Diketo Atorvastatin Impurity is a critical process-related and degradation impurity of Atorvastatin that requires careful monitoring and control. This guide has synthesized the available technical information on its physical and chemical properties, analytical methodologies for its detection, and its regulatory context. While foundational knowledge exists, this document also highlights areas where further experimental data, particularly on physical properties and a detailed toxicological profile, are needed to build a more complete understanding. A comprehensive characterization of this and other impurities is fundamental to ensuring the quality, safety, and efficacy of Atorvastatin formulations for patients worldwide.

References

-

Veeprho. Dihydroxy Diketo Atorvastatin Impurity | CAS 1046118-44-8. [Link]

-

Pharmaffiliates. Atorvastatin Acid-Impurities. [Link]

-

Atorvastatin and it's Impurities: An Overview - Veeprho. (2022, September 9). [Link]

-

Mornar, A., et al. (2025, August 8). Separation, Characterization, and Quantification of Atorvastatin and Related Impurities by Liquid Chromatography-Electrospray Ionization Mass Spectrometry. ResearchGate. [Link]

-

Pharmaffiliates. CAS No : 1046118-44-8 | Product Name : Dihydroxy Diketo Atorvastatin Impurity. [Link]

-

Stach, J., et al. (2025, August 6). Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. ResearchGate. [Link]

-

ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). [Link]

-

European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

-

Waters Corporation. Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

Klick, S., et al. (2009, December 5). Isolation and Structure Determination of Oxidative Degradation Products of Atorvastatin. [Link]

-

International Journal of Pharmaceutical Investigation. (2022). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]

-

YouTube. (2024, October 31). ICH Q3A Guideline for Impurities in New Drug Substances. [Link]

-

National Center for Biotechnology Information. Atorvastatin. PubChem Compound Database. [Link]

-

Balci, M. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

In silico toxicology: computational methods for the prediction of chemical toxicity. (n.d.). [Link]

-

Gutta, M., et al. POTENTIAL PROCESS RELATED SUBSTANCE OF ATORVASTATIN CALCIUM: IDENTIFICATION, SYNTHESIS AND SPECTRAL CHARACTERIZATION INCLUDING C. [Link]

-

National Center for Biotechnology Information. Dihydroxy Diketo Atorvastatin Impurity. PubChem Compound Database. [Link]

- Google Patents.

-

Ball, N., et al. (2023, April 8). Making in silico predictive models for toxicology FAIR. [Link]

-

Mendhi, S. M., et al. (2021, October 20). A Review: In – Silico Approaches in Predictive Toxicology. ResearchGate. [Link]

-

National Center for Biotechnology Information. Triethylamine. PubChem Compound Database. [Link]

-

Reimann, S., et al. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids. [Link]

-

Anitha, K., et al. (2020, December 30). FT-IR Spectrophotometric Method for Simultaneous Estimation of Atorvastatin calcium and Clopidogrel bisulphatein Combined Dosage Form. [Link]

-

European Patent Office. (2005, July 15). OXIDATIVE DEGRADATION PRODUCTS OF ATORVASTATIN CALCIUM. [Link]

-

Scent.vn. Triethylamine (CAS 121-44-8): Odor profile, Properties, & IFRA compliance. [Link]

-

TSI Journals. SPECTROPHOTOMETRIC DETERMINATION OF ATORVASTATIN IN PHARMACEUTICAL FORMULATIONS. [Link]

-

Mir Misbahuddin, & Uttam Kumar Sarker. (2025, August 6). Detection of Impurities in a tablet of Atorvastatin. ResearchGate. [Link]

-

Aure Chemical. Triethylamine CAS 121-44-8 | High Purity. [Link]

Sources

- 1. Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil - PMC [pmc.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. Dihydroxy Diketo Atorvastatin IMpurity | 1046118-44-8 [chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. Dihydroxy Diketo Atorvastatin Impurity | C26H24FNO5 | CID 24999339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Dihydroxy Diketo Atorvastatin Impurity - Opulent Pharma [opulentpharma.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Isolation and structure determination of oxidative degradation products of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. tsijournals.com [tsijournals.com]

- 17. waters.com [waters.com]

- 18. jpionline.org [jpionline.org]

- 19. youtube.com [youtube.com]

- 20. semanticscholar.org [semanticscholar.org]

- 21. repositori-api.upf.edu [repositori-api.upf.edu]

- 22. researchgate.net [researchgate.net]

A Technical Guide to the Pharmacopeial Standards of Dihydroxy Diketo Atorvastatin Impurity

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Purity in Atorvastatin Therapy

Atorvastatin, a cornerstone in the management of hypercholesterolemia, exerts its therapeutic effect by inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[1] The clinical success of atorvastatin is intrinsically linked to the purity and stability of its active pharmaceutical ingredient (API). The manufacturing process and subsequent storage of atorvastatin can lead to the formation of various impurities, which may compromise the safety and efficacy of the final drug product.[2] Among these, oxidative degradation products are of significant concern. This guide provides an in-depth examination of the Dihydroxy Diketo Atorvastatin Impurity, a polar oxidative degradant, focusing on its formation, pharmacopeial control strategies, and analytical quantification.

The Genesis of Dihydroxy Diketo Atorvastatin Impurity: An Oxidative Pathway

The Dihydroxy Diketo Atorvastatin Impurity (CAS 1046118-44-8) is recognized as a product of oxidative degradation.[3] Its formation underscores the susceptibility of the atorvastatin molecule to oxidative stress, a critical consideration during synthesis, formulation, and storage.[4]

Chemical Identity

-

IUPAC Name: 2-[2-(4-fluorophenyl)-1-hydroxy-2-oxo-1-phenylethyl]-2-hydroxy-4-methyl-3-oxo-N-phenylpentanamide

-

Molecular Formula: C₂₆H₂₄FNO₅

-

Molecular Weight: 449.5 g/mol

Proposed Formation Pathway

The pyrrole ring of the atorvastatin molecule is particularly susceptible to oxidation.[5] The formation of the Dihydroxy Diketo impurity is hypothesized to proceed through an unstable endoperoxide intermediate. This pathway is initiated by the reaction of atorvastatin with oxygen, which can be exacerbated by factors such as light and heat. The subsequent rearrangement of the endoperoxide leads to the formation of the dihydroxy diketo structure.

Sources

- 1. US8044086B2 - Oxidative degradation products of atorvastatin calcium - Google Patents [patents.google.com]

- 2. veeprho.com [veeprho.com]

- 3. edqm.eu [edqm.eu]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Isolation and structure determination of oxidative degradation products of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Z of Atorvastatin Impurities: A Toxicological and Regulatory Guide

Abstract

Atorvastatin, a leading HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia.[1][2] The purity of its active pharmaceutical ingredient (API) is paramount to ensure patient safety and therapeutic efficacy. Impurities, arising from the manufacturing process, degradation, or storage, can possess their own pharmacological and toxicological properties, potentially compromising the drug's safety profile.[3] This in-depth technical guide provides a comprehensive overview of the toxicological profile of atorvastatin impurities for researchers, scientists, and drug development professionals. We will delve into the identification of common impurities, the multi-faceted approach to their toxicological assessment—from in silico prediction to in vitro and in vivo studies—and the governing regulatory frameworks that ensure drug safety.

Introduction: The Unseen Landscape of Atorvastatin Purity

Atorvastatin functions by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][4] This action primarily occurs in the liver, leading to a reduction in cholesterol production and an increase in the number of hepatic LDL receptors, which enhances the clearance of LDL cholesterol from the bloodstream.[1][2][4]

The manufacturing process of any API is a complex series of chemical reactions where the potential for side reactions and incomplete conversions can lead to the formation of impurities.[5] Furthermore, the stability of the atorvastatin molecule itself can be compromised under various stress conditions such as acid/base hydrolysis, oxidation, heat, and light, leading to the formation of degradation products.[6][7][8]

The critical nature of impurity profiling lies in the fact that even structurally similar molecules can exhibit vastly different biological activities.[3] An impurity could be inert, possess reduced or altered efficacy, or, most concerningly, exhibit toxicity, including genotoxicity and carcinogenicity. Therefore, a robust understanding and a rigorous toxicological assessment of these impurities are not just a regulatory hurdle but a fundamental aspect of drug safety.

The Spectrum of Atorvastatin Impurities: Origins and Identification

Impurities in atorvastatin can be broadly categorized based on their origin:

-

Process-Related Impurities: These are substances that arise during the synthesis of atorvastatin. They can include unreacted starting materials, intermediates, by-products, and reagents.[9][10]

-

Degradation Products: These impurities are formed when the atorvastatin molecule degrades due to environmental factors like light, heat, or interaction with other components of the drug product.[6][7][8][9] Common degradation pathways include oxidation and hydrolysis.[6][8]

-

Genotoxic Impurities (GTIs): A specific class of impurities that have the potential to damage DNA and cause mutations, which can lead to cancer.[11] These are of high concern even at trace levels.

Table 1: Common Atorvastatin Impurities and Their Origins

| Impurity Name | Origin | Common Stress Condition |

| Atorvastatin Lactone | Degradation/Process | Acidic conditions, Thermal stress[8][9] |

| Desfluoro Atorvastatin | Process | Use of benzaldehyde instead of 4-fluorobenzaldehyde in synthesis[9] |

| Atorvastatin Epimers ((3S,5S) and (3S,5R)) | Process | Stereochemical variations during synthesis[9] |

| Oxidative Degradants (e.g., endoperoxides) | Degradation | Oxidative stress (e.g., H2O2)[6][8][12] |

| Alkyl Mesylates (e.g., EMS, MMS, IMS) | Process | Potential by-products if methanesulfonic acid and corresponding alcohols are used[11] |

The identification and quantification of these impurities are primarily achieved through advanced analytical techniques, with High-Performance Liquid Chromatography (HPLC) being the most prevalent method.[13][14][15] Coupling HPLC with mass spectrometry (LC-MS) allows for the structural elucidation of unknown impurities.[3][6]

A Multi-Tiered Approach to Toxicological Assessment

Evaluating the toxicological risk of atorvastatin impurities requires a systematic, evidence-based approach that integrates computational and experimental methods. This tiered strategy allows for efficient screening and reduces the reliance on animal testing, in line with the 3Rs (Replacement, Reduction, and Refinement) principle.

Tier 1: In Silico Toxicological Assessment

The initial step in the toxicological evaluation is often a computational, or in silico, assessment.[16] This approach uses the chemical structure of an impurity to predict its potential toxicity, particularly for endpoints like mutagenicity.[16][17]

Causality Behind the Choice: In silico methods, such as (Quantitative) Structure-Activity Relationship ((Q)SAR) models, are invaluable for early-stage hazard identification.[17][18] They are rapid, cost-effective, and can be performed even before an impurity is synthesized or isolated.[19] Regulatory guidelines, such as ICH M7, explicitly recommend the use of two complementary (Q)SAR methodologies (one expert rule-based and one statistical-based) to assess the mutagenic potential of impurities.[16][20]

Experimental Protocol: In Silico Mutagenicity Assessment

-

Structure Input: Obtain the 2D chemical structure of the atorvastatin impurity in a suitable format (e.g., SMILES string).

-

Model Selection: Utilize two complementary (Q)SAR software platforms as recommended by ICH M7.

-

Expert Rule-Based System (e.g., Derek Nexus): This system identifies structural alerts (substructures known to be associated with mutagenicity) based on a knowledge base of chemical rules.

-

Statistical-Based System (e.g., Sarah Nexus, CASE Ultra): This system compares the impurity's structure to a database of compounds with known mutagenicity data to make a statistical prediction.

-

-

Prediction Generation: Run the analysis in both systems. The output will classify the impurity, often providing a rationale for the prediction (e.g., presence of a specific structural alert).[21]

-

Expert Review: A qualified toxicologist must review the (Q)SAR outputs. This review considers the relevance of the structural alerts, the reliability of the predictions, and any conflicting results between the two models.

-

Classification: Based on the expert review, the impurity is preliminarily classified according to ICH M7 guidelines (see Section 4).[22]

Tier 2: In Vitro Toxicology

If in silico predictions indicate a potential for toxicity, or if further confirmation is needed, in vitro assays are the next logical step. These tests use bacteria or cultured mammalian cells to assess specific toxicological endpoints.

Causality Behind the Choice: The Ames test is the gold standard for assessing mutagenicity and is a cornerstone of the ICH M7 guideline.[23] It evaluates the ability of a chemical to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli. A positive result in an Ames test is a strong indicator that an impurity is mutagenic and requires stringent control.[23][24] The result of the Ames test supersedes any in silico prediction.[24]

Causality Behind the Choice: Cytotoxicity assays measure the ability of a substance to cause cell death.[25] These assays are crucial for determining a compound's general toxicity and for establishing concentration ranges for more specific assays like genotoxicity tests. Given that atorvastatin is extensively metabolized in the liver, using a human liver cell line (e.g., HepG2) is highly relevant for assessing the cytotoxicity of its impurities.[2][4][26] Common endpoints include cell membrane integrity (LDH release), metabolic activity (MTT assay), and cell proliferation.[27]

Experimental Protocol: MTT Cytotoxicity Assay on HepG2 Cells

-

Cell Culture: Culture HepG2 cells in appropriate media and conditions until they reach approximately 80% confluency.

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Exposure: Prepare serial dilutions of the atorvastatin impurity in cell culture medium. Treat the cells with these dilutions for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the exposure period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the impurity concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Tier 3: In Vivo Toxicology

In vivo studies in animal models are reserved for situations where in silico and in vitro data are insufficient to characterize the risk, or when required by regulatory authorities for qualification of an impurity present at significant levels. These studies can assess a wide range of toxicities, including acute, sub-chronic, and chronic effects, as well as carcinogenicity.

Regulatory Framework: The ICH M7 Guideline and Risk Assessment

The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[22] This guideline is central to the toxicological evaluation of atorvastatin impurities.

ICH M7 Classification of Impurities:

The guideline categorizes impurities into five classes to guide the risk assessment and control strategy:[20]

-

Class 1: Known mutagenic carcinogens.

-

Class 2: Known mutagens with unknown carcinogenic potential.

-

Class 3: Contain a structural alert for mutagenicity, but with no or insufficient data to confirm.

-

Class 4: Contain a structural alert, but are non-mutagenic in an Ames test.

-

Class 5: No structural alert for mutagenicity.

The Threshold of Toxicological Concern (TTC):

A key concept in ICH M7 is the Threshold of Toxicological Concern (TTC). For most mutagenic impurities (Classes 1, 2, and 3), an acceptable intake of 1.5 µ g/day is considered to be associated with a negligible lifetime cancer risk (<1 in 100,000).[28] This TTC value is often used to set the acceptable limit for a given impurity in the final drug product.[28]

Risk Characterization and Control:

The final step is to establish a control strategy. This involves ensuring that the manufacturing process is capable of consistently keeping the impurity at or below its acceptable limit. Control options range from routine testing of the final API to controlling the impurity at an earlier stage in the synthesis, provided that a robust "purge factor" (demonstrating its removal in subsequent steps) can be established.[20]

Diagram: ICH M7 Decision Tree for Mutagenic Impurity Assessment

Caption: Decision workflow for classifying and controlling mutagenic impurities under ICH M7.

Conclusion

The toxicological assessment of atorvastatin impurities is a complex but essential process that underpins the safety and quality of this widely used medication. It requires a deep understanding of organic chemistry, analytical techniques, toxicology, and regulatory affairs. By employing a tiered approach that begins with in silico screening and progresses to targeted in vitro and, if necessary, in vivo studies, drug developers can effectively characterize and mitigate the risks associated with these impurities. Adherence to the principles outlined in regulatory guidelines, particularly ICH M7, ensures that a robust control strategy is implemented, ultimately safeguarding patient health. The continuous evolution of analytical and toxicological methods will further enhance our ability to ensure the purity and safety of atorvastatin and other pharmaceutical products.

References

-

Isolation, Identification and Characterization of Degradation Impurity of Atorvastatin in Fixed Dose Combination of Atorvastatin and Ezetimibe. (2019). International Journal of Pharmaceutical Sciences and Drug Research. [Link]

-

A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. (2024). Journal of AOAC INTERNATIONAL. [Link]

-

Streamlining Impurity Analysis in Atorvastatin with the ACQUITY™ QDa™ II Mass Detector for Enhanced Detection and Quantification. (n.d.). Waters Corporation. [Link]

-

Atorvastatin and it's Impurities: An Overview. (2022). Veeprho. [Link]

-

Synthesis of Some Impurities and/or Degradation Products of Atorvastatin. (2008). ResearchGate. [Link]

-

Impurities Assessment. (n.d.). Inotiv. [Link]

-

Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities. (2020). PubMed. [Link]

-

Atorvastatin. (2023). StatPearls - NCBI Bookshelf. [Link]

-

ANALYZING THREE GENOTOXIC IMPURITIES OF ATORVASTATIN CALCIUM EMPLOYING GC-MS SINGLE QUAD DETECTOR WITH ELECTRON IMPACT TECHNOLOGY. (2021). ResearchGate. [Link]

-

Atorvastatin Pathway, Pharmacokinetics. (n.d.). ClinPGx. [Link]

-

Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (2024). MDPI. [Link]

-

Isolation and identification of Atorvastatin degradation impurities by UFPLC. (2020). Shimadzu. [Link]

-

Screening and Identification of Potential Genotoxic Degradation Impurities using Q-TOF LC/MS with Advanced Software Solutions. (n.d.). Agilent Technologies. [Link]

-

ASSESSMENT AND CONTROL OF DNA REACTIVE (MUTAGENIC) IMPURITIES IN PHARMACEUTICALS TO LIMIT POTENTIAL CARCINOGENIC RISK M7(R2). (2023). ICH. [Link]

-

A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach. (2024). Oxford Academic. [Link]

-

Evaluating Pharmaceutical Impurities. (n.d.). Bibra toxicology advice & consulting. [Link]

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2023). Kosheeka. [Link]

-

Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products. (2013). National Institutes of Health (NIH). [Link]

-

Identification, trace level quantification, and in silico assessment of potential genotoxic impurity in Famotidine. (2024). Taylor & Francis Online. [Link]

-

ANALYZING THREE GENOTOXIC IMPURITIES OF ATORVASTATIN CALCIUM EMPLOYING GC-MS SINGLE QUAD DETECTOR WITH ELECTRON IMPACT TECHNOLOGY. (2021). RASĀYAN Journal of Chemistry. [Link]

-

Update on in vitro cytotoxicity assays for drug development. (2018). ResearchGate. [Link]

-

Use of in silico systems and expert knowledge for structure-based assessment of potentially mutagenic impurities. (2014). ResearchGate. [Link]

-

Development of GC method for analyzing Potential Genotoxic Impurities at low-level determination in Atorvastatin Calcium. (n.d.). Amazon Web Services (AWS). [Link]

-

What is the mechanism of action of Atorvastatin (Lipitor)?. (2023). Dr.Oracle. [Link]

-

ICH Guideline M7 on mutagenic impurities in pharmaceuticals. (2015). ResearchGate. [Link]

-

Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. (2019). Research and Reviews: Journal of Pharmaceutical Analysis. [Link]

-

Atorvastatin Uses, Interactions & Side Effects. (2019). News-Medical.Net. [Link]

-

Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. (2024). Veeprho. [Link]

-

In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. [Link]

-

Clinical pharmacokinetics of atorvastatin. (2004). PubMed. [Link]

-

DEVELOPMENT OF A STABILITY-INDICATING METHOD FOR EVALUATION OF IMPURITY PROFILE OF ATORVASTATIN FILM-COATED TABLETS USING CYANOPROPYL COLUMN. (2022). ResearchGate. [Link]

-

ICH M7: How to Manage Mutagenic Impurities Step by Step. (2024). GuideGxP. [Link]

-

ICH M7(R2) Guideline: ASSESSMENT AND CONTROL OF DNA REACTIVE (MUTAGENIC) IMPURITIES IN PHARMACEUTICALS TO LIMIT POTENTIAL CARCINOGENIC RISK Questions and Answers. (2022). PMDA. [Link]

Sources

- 1. droracle.ai [droracle.ai]

- 2. news-medical.net [news-medical.net]

- 3. waters.com [waters.com]

- 4. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. ijpsdronline.com [ijpsdronline.com]

- 7. Isolation and identification of Atorvastatin degradation impurities by UFPLC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Evaluating Pharmaceutical Impurities | Bibra [bibra-information.co.uk]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. lcms.cz [lcms.cz]

- 13. Unveiling Impurities: A Comprehensive RP-HPLC Method for Accurate Atorvastatin Impurity Analysis in Pharmaceuticals Using an Accuracy Profile Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. mjcce.org.mk [mjcce.org.mk]

- 16. Use of In Silico Methods for Regulatory Toxicological Assessment of Pharmaceutical Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. inotiv.com [inotiv.com]

- 18. rroij.com [rroij.com]

- 19. researchgate.net [researchgate.net]

- 20. guidegxp.com [guidegxp.com]

- 21. tandfonline.com [tandfonline.com]

- 22. veeprho.com [veeprho.com]

- 23. researchgate.net [researchgate.net]

- 24. pmda.go.jp [pmda.go.jp]

- 25. kosheeka.com [kosheeka.com]

- 26. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. database.ich.org [database.ich.org]

Whitepaper: A Technical Guide to the In Silico Toxicological Assessment of Dihydroxy Diketo Atorvastatin Impurity

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary